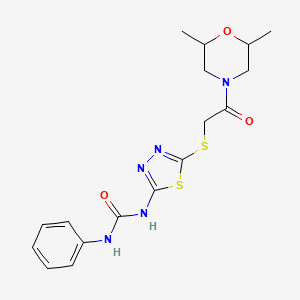

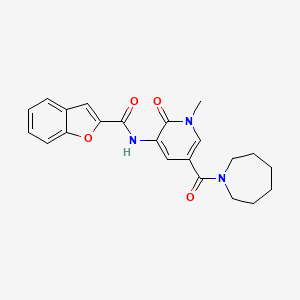

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

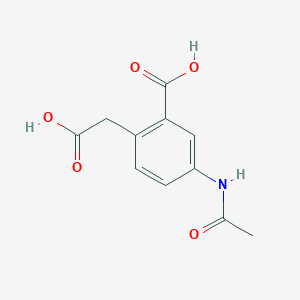

The compound appears to contain a morpholine ring, a thiadiazole ring, and a urea group. Morpholine is a common motif in pharmaceuticals and biologically active compounds . Thiadiazole is a heterocyclic compound with sulfur and nitrogen in the ring, often found in various medicinal drugs with diverse biological activities. Urea is an organic compound that plays a significant role in many biological processes.

Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols and their derivatives . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Morpholines, for example, can undergo a variety of reactions, including those involving their amine and ether functional groups .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds with similar structural features have been studied for their antileishmanial and antimalarial properties . The presence of a thiadiazolyl urea moiety can be crucial for the activity against pathogens like Leishmania and Plasmodium species. These compounds can inhibit crucial enzymes or disrupt biological pathways essential for the survival of these parasites.

Anticancer Potential

Thiadiazol derivatives are known to possess anticancer activities . The urea linkage in the compound could be modified to target specific cancer cell lines, potentially leading to the development of new chemotherapeutic agents. Molecular docking studies can help in understanding the interaction between the compound and target proteins in cancer cells.

Enzyme Inhibition

This compound could act as an enzyme inhibitor . By binding to the active sites of enzymes, it can modulate biochemical pathways. This application is particularly relevant in the design of drugs for diseases where enzyme malfunction or overactivity is a concern.

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies . These studies can predict the compound’s interaction with various biological targets, which is a crucial step in drug design and discovery.

Biochemical Research

In biochemical research , such compounds can be used as probes to understand cell signaling and regulatory mechanisms . They can help in elucidating the function of specific proteins or pathways in cellular processes.

properties

IUPAC Name |

1-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c1-11-8-22(9-12(2)25-11)14(23)10-26-17-21-20-16(27-17)19-15(24)18-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H2,18,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXNRKUUKVQRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

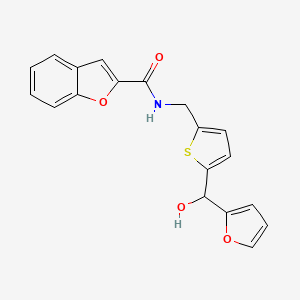

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)

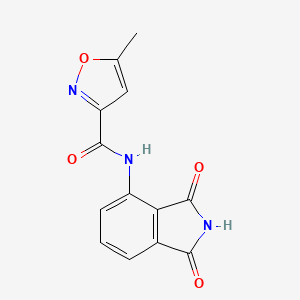

![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)

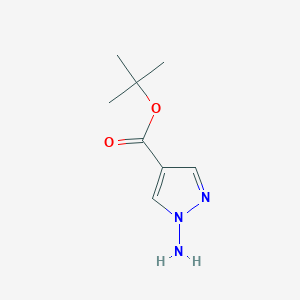

![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2989986.png)